

# The Immunomodulatory Landscape of 2'-Fucosyllactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Fucosyllactose |           |
| Cat. No.:            | B1628111       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

2'-Fucosyllactose (2'-FL), the most abundant human milk oligosaccharide (HMO), is a key bioactive component of human breast milk, playing a crucial role in infant immune development.[1] Beyond its well-established prebiotic functions, emerging evidence highlights its direct immunomodulatory capabilities, influencing both innate and adaptive immune responses. This technical guide provides an in-depth overview of the immunomodulatory effects of 2'-FL, detailing its mechanisms of action, impact on various immune cells, and the experimental methodologies used to elucidate these properties. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and nutritional science.

# **Mechanisms of Immunomodulation**

2'-FL exerts its immunomodulatory effects through two primary pathways: indirect modulation via the gut microbiota and direct interaction with immune cells.

Indirect Modulation via Gut Microbiota: 2'-FL acts as a selective prebiotic, promoting the
growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species.[1][2]
The fermentation of 2'-FL by these bacteria leads to the production of short-chain fatty acids
(SCFAs) such as butyrate, acetate, and propionate.[1][2] Butyrate, a key energy source for



colonocytes, has been shown to modulate immune activation by suppressing the NF-κB signaling pathway and promoting intestinal barrier function.[3]

• Direct Interaction with Immune Cells and Epithelium: 2'-FL can be partially absorbed and excreted in urine, indicating systemic availability.[4][5] It directly interacts with intestinal epithelial cells and various immune cells. For instance, 2'-FL can act as a soluble decoy receptor, preventing the adhesion of pathogens like Campylobacter jejuni, enteropathogenic Escherichia coli, rotavirus, and norovirus to host cell surface glycans.[3][5] Furthermore, it can modulate inflammatory signaling pathways within enterocytes, for example, by attenuating lipopolysaccharide (LPS)-induced inflammation through the modulation of CD14 expression.[6][7] Studies have also shown that 2'-FL can directly influence the maturation and function of dendritic cells.[8]

# **Effects on Immune Cell Populations**

2'-FL has been demonstrated to influence a wide range of immune cells, contributing to a balanced and effective immune response.

#### **T Lymphocytes**

2'-FL plays a significant role in T cell differentiation and function. In a cyclophosphamide-induced immunosuppressed mouse model, 2'-FL administration led to an increase in the proportion of T cells in mesenteric lymph nodes, including both T-helper (Th) and T-cytotoxic (Tc) cells.[5][6] It has been shown to promote a shift towards a Th1-type response, characterized by increased production of IFN-y.[4][6] Specifically, 2'-FL has been observed to upregulate the mRNA expression of Th1-associated cytokines like IL-2 and IL-12r in splenocytes.[6] In some contexts, it also increases the production of the regulatory cytokine IL-10.[6] Furthermore, in a mouse model of psoriasis, 2'-FL was found to inhibit the differentiation of Th17 cells by reducing the phosphorylation of STAT3.[9]

#### **B** Lymphocytes

Evidence suggests that 2'-FL enhances humoral immunity by promoting B cell activation and antibody production. In a murine vaccination model, dietary 2'-FL increased the frequency of activated B-cells (CD19+ B220+ CD27+) in the spleen.[8][10][11] This was accompanied by significantly enhanced vaccine-specific IgG1 and IgG2a serum levels.[8][10] Studies in suckling



rats have also shown that 2'-FL supplementation leads to higher plasma concentrations of IgG and IgA.[4][5]

# **Dendritic Cells (DCs)**

The effect of 2'-FL on dendritic cells appears to be context-dependent. Some in vitro studies have reported that 2'-FL does not directly modulate human dendritic cell differentiation or LPS-induced maturation.[12] However, other research using a murine vaccination model demonstrated that 2'-FL can directly enhance the maturation status and antigen-presenting capacity of bone marrow-derived dendritic cells (BMDCs), leading to increased proliferation of antigen-specific CD4+ and CD8+ T-cells.[8][10] Fermentation products of 2'-FL have also been shown to influence cytokine secretion by immature dendritic cells in an aryl hydrocarbon receptor (AhR)-dependent manner.[13][14]

# **Macrophages and Microglia**

2'-FL can modulate macrophage and microglia polarization, generally promoting an anti-inflammatory M2 phenotype. In a mouse model of ischemic stroke, 2'-FL was shown to enhance M2-type microglial polarization and upregulate the expression of the M2 marker CD206, which was associated with increased IL-4 levels and STAT6 activation.[15] In vitro studies with RAW 264.7 macrophages have shown that 2'-FL can promote the secretion of both pro-inflammatory (IL-6, TNF-α) and anti-inflammatory (IL-10) cytokines in a dose-dependent manner, suggesting a complex regulatory role.[16]

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from various studies investigating the immunomodulatory effects of 2'-**Fucosyllactose**.

Table 1: Effects of 2'-FL on Immune Cell Populations



| Immune Cell<br>Type       | Model System                   | 2'-FL Effect                                            | Key Findings                                                            | Reference(s) |
|---------------------------|--------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------|--------------|
| T-helper (Th)<br>cells    | Suckling Rats                  | Increased<br>proportion in<br>mesenteric<br>lymph nodes | Increased percentage of Th lymphocytes expressing CD62L.                | [5]          |
| T-cytotoxic (Tc)<br>cells | Suckling Rats                  | Increased proportion in mesenteric lymph nodes          | Higher Tc cell proportions observed.                                    | [5]          |
| B cells                   | Suckling Rats                  | Decreased proportion in mesenteric lymph nodes          | T/B ratio was<br>deviated.                                              | [5]          |
| Activated B cells (CD27+) | Murine<br>Vaccination<br>Model | Increased<br>percentage in<br>spleen                    | 1% 2'-FL diet led<br>to a higher<br>percentage of<br>activated B-cells. | [8]          |
| CD3+ T<br>lymphocytes     | Immunosuppress<br>ed Mice      | Significantly increased percentage                      | Reversed CTX- induced reduction in splenic T lymphocytes.               | [17]         |
| CD4+ T<br>lymphocytes     | Immunosuppress<br>ed Mice      | Significantly<br>increased<br>percentage                | Reversed CTX- induced reduction in splenic T lymphocytes.               | [17]         |



# Foundational & Exploratory

Check Availability & Pricing

|                       |                           |               | Reversed CTX- |      |
|-----------------------|---------------------------|---------------|---------------|------|
| CD8+ T<br>lymphocytes | Immunosuppress<br>ed Mice | Significantly | induced       |      |
|                       |                           | increased     | reduction in  | [17] |
|                       |                           | percentage    | splenic T     |      |
|                       |                           |               | lymphocytes.  |      |

Table 2: Effects of 2'-FL on Cytokine and Immunoglobulin Levels



| Analyte                          | Model System                   | 2'-FL Effect                                | Key Findings                                                   | Reference(s) |
|----------------------------------|--------------------------------|---------------------------------------------|----------------------------------------------------------------|--------------|
| IFN-γ                            | Immunosuppress<br>ed Mice      | Significant increase in serum               | Recovered CCP-<br>induced<br>suppression.                      | [6]          |
| IL-2                             | Immunosuppress<br>ed Mice      | Tendency to increase in serum               | Recovered CCP-induced suppression.                             | [6]          |
| IL-10                            | Immunosuppress<br>ed Mice      | Significant increase in serum               | Recovered CCP-<br>induced<br>suppression.                      | [6]          |
| IL-4                             | Suckling Rats                  | Decreased levels<br>in intestinal<br>tissue | Nearly half the levels found in the reference group on day 16. | [4][5]       |
| IL-6                             | Suckling Rats                  | Decreased levels<br>in intestinal<br>tissue | Nearly half the levels found in the reference group on day 16. | [4][5]       |
| TNF-α                            | Suckling Rats                  | Decreased levels<br>in intestinal<br>tissue | Nearly half the levels found in the reference group on day 16. | [4][5]       |
| lgG                              | Suckling Rats                  | Increased<br>plasma<br>concentration        | Elevated levels<br>observed on day<br>8 and 16.                | [4][5]       |
| IgA                              | Suckling Rats                  | Increased<br>plasma<br>concentration        | Raised plasma<br>IgA levels on day<br>16.                      | [4][5]       |
| Vaccine-specific<br>IgG1 & IgG2a | Murine<br>Vaccination<br>Model | Increased serum<br>levels                   | Dose-dependent enhancement of antibody response.               | [8][10]      |



| IL-4  | Immunosuppress<br>ed Mice | Significantly increased serum levels | Reversed CTX-<br>induced immune<br>disorders. | [17] |
|-------|---------------------------|--------------------------------------|-----------------------------------------------|------|
| IL-10 | Immunosuppress<br>ed Mice | Significantly increased serum levels | Reversed CTX-<br>induced immune<br>disorders. | [17] |

# **Signaling Pathways**

Several signaling pathways have been identified as targets of 2'-FL's immunomodulatory activity.

## TLR4/NF-kB Pathway

2'-FL has been shown to attenuate the Toll-like receptor 4 (TLR4) signaling pathway. In a model of β-lactoglobulin-induced allergy, 2'-FL was found to directly inhibit the TLR4/NF-κB pathway in a dose-dependent manner, potentially by modulating miR-146a.[18] In intestinal epithelial cells, 2'-FL suppresses LPS-induced inflammation by downregulating the expression of CD14, a coreceptor for TLR4, thereby quenching downstream pro-inflammatory signaling.[6][7][19]



Click to download full resolution via product page

Figure 1. 2'-FL inhibits the TLR4/NF-κB signaling pathway.

## **STAT3 Signaling Pathway**



In the context of Th17 cell differentiation, 2'-FL has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] This leads to a reduction in the expression of RORyt, the master transcription factor for Th17 cells, thereby decreasing the production of Th17-related cytokines.



Click to download full resolution via product page

Figure 2. 2'-FL inhibits the STAT3 signaling pathway in Th17 cells.

# **Experimental Protocols**

This section outlines the general methodologies employed in the cited studies to investigate the immunomodulatory effects of 2'-FL.

#### **In Vivo Animal Models**

- Cyclophosphamide (CCP/CTX)-Induced Immunosuppression Model:
  - Animals: ICR or BALB/c mice are commonly used.
  - Procedure: Mice are orally administered with 2'-FL (e.g., 0.5 mg/kg body weight) or a
    vehicle control for a specified period (e.g., 14 days).[6] Immunosuppression is induced by
    intraperitoneal injection of cyclophosphamide (e.g., 80 mg/kg body weight) towards the
    end of the administration period.[6][17]
  - Endpoints: Body weight, spleen and thymus indices, cytokine levels in serum (ELISA), and immune cell populations in the spleen (flow cytometry) are measured.[6][17]

#### Foundational & Exploratory





- Influenza Vaccination Model:
  - Animals: C57Bl/6JOlaHsd mice are used.
  - Procedure: Mice are fed a diet containing varying concentrations of 2'-FL (e.g., 0.25-5% w/w) for a period before and after primary and booster vaccinations with an influenza vaccine.[8][10]
  - Endpoints: Vaccine-specific antibody levels (IgG1, IgG2a) in serum are measured by ELISA.[8] Delayed-type hypersensitivity (DTH) responses are assessed. Splenocytes are isolated for ex vivo restimulation assays to measure T cell proliferation and cytokine production.[8][10]
- Suckling Rat Model:
  - Animals: Neonatal rats.
  - Procedure: Pups are orally administered with 2'-FL or a vehicle daily from an early age (e.g., day 2 to day 16 of life).[4][5]
  - Endpoints: Plasma immunoglobulin concentrations (IgG, IgA) are measured.[4][5]
     Mesenteric lymph nodes are collected to analyze T and B cell subsets by flow cytometry.
     [5] Intestinal tissue is analyzed for cytokine levels and histomorphometry.[4][5]





Click to download full resolution via product page

Figure 3. General experimental workflow for in vivo studies.

# In Vitro Cell Culture Assays

- Dendritic Cell Maturation and Function:
  - Cells: Bone marrow-derived dendritic cells (BMDCs) from mice or human monocytederived dendritic cells.
  - Procedure: Immature DCs are cultured with 2'-FL at various concentrations. Maturation can be induced with stimuli like LPS.



- Endpoints: Expression of maturation markers (e.g., CD40, CD86, MHCII) is assessed by flow cytometry.[8] Cytokine secretion (e.g., IL-12p70, IL-10) is measured by ELISA or cytometric bead array.[8][12] Antigen-presenting capacity is evaluated in co-culture with antigen-specific T cells, measuring T cell proliferation.[8]
- Macrophage Polarization and Activation:
  - Cells: RAW 264.7 macrophage cell line or primary macrophages.
  - Procedure: Macrophages are treated with 2'-FL, often in the presence of a proinflammatory stimulus like LPS.[16]
  - Endpoints: Cell proliferation, nitric oxide production, and cytokine secretion (e.g., IL-6, IL-10, TNF-α) are quantified.[16] Gene expression of M1/M2 markers can be assessed by RT-PCR.[15]
- Intestinal Epithelial Cell (IEC) Inflammatory Response:
  - o Cells: Human IEC lines such as Caco-2, T84, or HT-29.
  - Procedure: IECs are pre-incubated with 2'-FL and then challenged with bacteria (e.g., E. coli) or bacterial components (e.g., LPS).[7]
  - Endpoints: Secretion of pro-inflammatory cytokines like IL-8 is measured by ELISA.[7]
     Expression of signaling proteins (e.g., CD14, NF-κB) is analyzed by Western blot or in-cell Westerns.[7][19]

## Conclusion

2'-Fucosyllactose is a multifaceted immunomodulatory agent with significant potential for applications in infant nutrition, functional foods, and therapeutic development. Its ability to shape the gut microbiota, directly interact with immune and epithelial cells, and modulate key signaling pathways underscores its importance in maintaining immune homeostasis. The collective evidence from in vivo and in vitro studies demonstrates that 2'-FL can enhance both innate and adaptive immune responses, promote anti-inflammatory effects, and contribute to a balanced immune system. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of 2'-FL in various immune-related conditions.[6][20]



This guide provides a solid foundation for professionals seeking to understand and leverage the immunomodulatory properties of this remarkable human milk oligosaccharide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. layerorigin.com [layerorigin.com]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. Immunomodulatory and Prebiotic Effects of 2'-Fucosyllactose in Suckling Rats PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory and Prebiotic Effects of 2'-Fucosyllactose in Suckling Rats [frontiersin.org]
- 6. The Human Milk Oligosaccharide 2'-Fucosyllactose Shows an Immune-Enhancing Effect in a Cyclophosphamide-Induced Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Frontiers | Human Milk Oligosaccharide 2'-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model [frontiersin.org]
- 9. 2'-fucosyllactose| human milk oligosaccharides | HMO | 2'-FL [hcp.biostime.com]
- 10. Human Milk Oligosaccharide 2'-Fucosyllactose Improves Innate and Adaptive Immunity in an Influenza-Specific Murine Vaccination Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. The oligosaccharides 6'-sialyllactose, 2'-fucosyllactose or galactooligosaccharides do not directly modulate human dendritic cell differentiation or maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining galacto-oligosaccharides and 2'-fucosyllactose alters their fermentation kinetics by infant fecal microbiota and influences AhR-receptor dependent cytokine responses in immature dendritic cells Food & Function (RSC Publishing) [pubs.rsc.org]

#### Foundational & Exploratory





- 14. Combining galacto-oligosaccharides and 2'-fucosyllactose alters their fermentation kinetics by infant fecal microbiota and influences AhR-receptor dependent cytokine responses in immature dendritic cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Neuroinflammatory Effects of the Human Milk Oligosaccharide, 2'-Fucosyllactose, Exerted via Modulation of M2 Microglial Activation in a Mouse Model of Ischemia– Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High doses of the galactooligosaccharides, 2'-fucosyllactose alleviate immunodeficiency in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunomodulatory Effects of a Prebiotic Formula with 2'-Fucosyllactose and Galactoand Fructo-Oligosaccharides on Cyclophosphamide (CTX)-Induced Immunosuppressed BALB/c Mice via the Gut–Immune Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions of human milk oligosaccharides with the immune system PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bifidogenic Effect of 2'-Fucosyllactose (2'-FL) on the Gut Microbiome of Healthy Formula-Fed Infants: A Randomized Clinical Trial [mdpi.com]
- To cite this document: BenchChem. [The Immunomodulatory Landscape of 2'-Fucosyllactose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628111#investigating-the-immunomodulatory-effects-of-2-fucosyllactose]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com